molecular formula C10H14O4S B8789669 3-Hydroxypropyl 4-methylbenzenesulfonate

3-Hydroxypropyl 4-methylbenzenesulfonate

Cat. No.: B8789669
M. Wt: 230.28 g/mol
InChI Key: GMWFPSPTDMITFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypropyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C10H14O4S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

3-hydroxypropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6,11H,2,7-8H2,1H3

InChI Key

GMWFPSPTDMITFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 100 ml of triethylamine was dissovled 76 g (1.0 mole) of 1,3-propanediol, and 95 g (0.50 mole) of tosyl chloride was added to the solution, followed by stirring at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and 800 ml of dichloromethane was added to the residue. The resulting mixture was washed with 150 ml of water, 120 ml of 1N hydrochloric acid and 150 ml of water, successively, and dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was subjected to column chromatography of silica gel (600 g), and eluted with dichloromethane-methanol (96:4). The desired fracticns were concentrated under reduced pressure to give 1,3-propanediol monotosylate as a colorless oily material. Yield 86.9 g (yield: 78%).
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.45 mL (corresponding to 20.0 mmol) of 1,3-propanediol was dissolved in 200 mL of methylene chloride. To this solution under an ice bath, 6.96 g (corresponding to 30.0 mmol) of silver oxide, 666 mg (corresponding to 4.0 mmol) of potassium iodide and 4.21 g (corresponding to 22.0 mmol) of p-toluenesulfonyl chloride were added. The resulting mixture was stirred at room temperature for 3 hours. Insoluble matters were filtered out of the reaction mixture, and were washed with ethyl acetate. The washings were combined with the filtrate, and the mixture was concentrated. The resulting crude product was purified with flash silica gel column chromatography (elution solvent: hexane/ethyl acetate=3/2 to 1/1) to obtain 2.47 g (corresponding to 10.7 mmol) of 1,3-propanediol mono-p-toluenesulfonate (FIG. 1, Step 6).
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
666 mg
Type
reactant
Reaction Step Two
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
6.96 g
Type
catalyst
Reaction Step Two

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